molecular formula C5H12Cl2Si B107182 Butylmethyldichlorosilane CAS No. 18147-23-4

Butylmethyldichlorosilane

Cat. No. B107182
CAS RN: 18147-23-4
M. Wt: 171.14 g/mol
InChI Key: UACGRVDRVCFSEA-UHFFFAOYSA-N
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Description

Butylmethyldichlorosilane is a compound that is related to the field of organosilicon chemistry. It is a derivative of silane where butyl and methyl groups are attached to the silicon atom, along with two chlorine atoms. This compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the context of silicon chemistry and its interactions with various organic and inorganic substituents.

Synthesis Analysis

The synthesis of organosilicon compounds with butyl groups can be inferred from the electrochemical synthesis of network polygermanes and polysilanes, where butyltrichlorosilane is reduced electrochemically to form a butyl-substituted network polysilane . This method could potentially be adapted for the synthesis of butylmethyldichlorosilane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organosilicon compounds is of great interest due to the unique bonding properties of silicon. For instance, the X-ray analysis of a 1,2,3-Trisila derivative revealed an unusually short Si−Si bridging bond, which is indicative of the unique structural characteristics that silicon can exhibit in these compounds . While this does not directly describe butylmethyldichlorosilane, it provides insight into the types of structural analyses that could be applied to understand its molecular geometry.

Chemical Reactions Analysis

The reactivity of organosilicon compounds is highlighted in several studies. For example, the reaction of a disilyne compound with butenes produced disilacyclobutenes in a stereospecific manner . This showcases the potential for butylmethyldichlorosilane to undergo similar addition reactions with alkenes or other π-bonds, leading to the formation of novel cyclic or acyclic organosilicon compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl-substituted polysilanes were explored through the synthesis of network polymers with extended absorption in the visible range . These properties are crucial for understanding the behavior of butylmethyldichlorosilane in various environments and could inform its potential applications in materials science or as an intermediate in organic synthesis.

Scientific Research Applications

Poly(propylene)/Organoclay Nanocomposite Formation

Butylmethyldichlorosilane is implicated in the formation of organophilic layered nanosilicates for poly(propylene) compounds, enhancing their mechanical properties significantly. The silicate modification process involves cation exchange with alkyl amines, resulting in increased interlayer spacing of the organophilic silicates. The presence of butyl (C4) amine modifiers, in conjunction with specific compatibilizers, promotes the exfoliation of individual silicate layers within the poly(propylene) matrix, thus reinforcing the matrix significantly (Reichert et al., 2000).

Applications in Material Synthesis and Analysis

Synthesis and Structural Characterization of Silanediols and Stannasiloxane

Hydrolysis of ferrocenyldichlorosilanes, including those with n-butyl substituents, leads to the formation of new ferrocenylsilanediols. These silanediols exhibit interesting self-assembling properties and hydrogen bonding interactions, forming complex structures. The study also explores the transformation of these compounds into a novel material, a ferrocenyl stannasiloxane, showing unique structural characteristics (Reyes-García et al., 2001).

Diastereoselective Silacyclopropanations of Chiral Alkenes

Butylmethyldichlorosilane derivatives are used in the diastereoselective silacyclopropanation of chiral olefins, yielding complex silacycles. This process is significant due to its high diastereoselectivity and broad functional group tolerance, indicating potential applications in synthesizing polyoxygenated products (Driver et al., 2002).

Applications in Environmental Analysis and Protection

Extraction and Passive Sampling of Endocrine-Disrupting Chemicals

Butylmethyldichlorosilane is potentially involved in the synthesis or processing of ionic liquids (ILs) used for extracting organic contaminants from sediments and in passive sampling as a receiving phase material. These processes are crucial for monitoring and managing environmental pollutants, especially endocrine-disrupting chemicals (Wang et al., 2013).

Applications in Chemical Analysis Techniques

Speciation Analysis of Butyltin Compounds in Seawater

The compound is instrumental in methods for the extraction of butyltin compounds from seawater, providing a solvent-free approach with significant sensitivity and specificity. This application is crucial for monitoring marine pollution and ensuring the safety of marine ecosystems (Jiang et al., 2000).

Safety And Hazards

Butylmethyldichlorosilane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

butyl-dichloro-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12Cl2Si/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACGRVDRVCFSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939439
Record name Butyl(dichloro)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylmethyldichlorosilane

CAS RN

18147-23-4
Record name Butyldichloromethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18147-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, butyldichloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, butyldichloromethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl(dichloro)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyldichloromethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.199
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
FM MERRITT II - 1976 - search.proquest.com
Xerox University Microfilms Page 1 INFORM ATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
AG Smith, JW Ryan, JL Speier - The Journal of Organic Chemistry, 1962 - ACS Publications
… the chief adduct, with a smaller amount of 3-chlorobutylmethyldichlorosilane, 3,4-dichlorobutylmethyl dichlorosilane, and butylmethyldichlorosilane. Dichlorobutene-l gave chiefly 3,4-…
Number of citations: 26 pubs.acs.org
EH White, MM Bursey, DF Roswell… - The Journal of Organic …, 1967 - ACS Publications
… Vpc analysis (QF-1, 125) of a noncompetitive chlorination mixture of n-butylmethyldichlorosilane disclosed four product peaks. Each of pure samples of these products was …
Number of citations: 33 pubs.acs.org
Y Nagai, N Machida, H Kono… - The Journal of Organic …, 1967 - ACS Publications
… -, n-butyltrichloro-, and n-butylmethyldichlorosilane which confirms that the trichlorosilyl and … groups in n-propyl- and n-butylmethyldichlorosilane are found to be more reactive than the …
Number of citations: 7 pubs.acs.org
N Sagliano Jr, TR Floyd, RA Hartwick… - … of Chromatography A, 1988 - Elsevier
This paper examines several approaches to the stabilization of silica-based reversed phases against acid-catalyzed hydrolysis. A hydrolytic mobile phase, consisting of 0.5% (v/v) …
Number of citations: 61 www.sciencedirect.com
FY Hshieh, DB Hirsch, HD Beeson - Fire and materials, 2003 - Wiley Online Library
This short communication presents the predicted heats of combustion of 308 organosilicon intermediates. The net and gross heats of combustion were predicted using two previously …
Number of citations: 8 onlinelibrary.wiley.com
RA Pike - The Journal of Organic Chemistry, 1962 - ACS Publications
Tertiary amines and tertiary phosphines catalyze theaddition of trichlorosilane to hydrocarbon olefins in the presence of a nitrile solvent. Without solvent, or in less polar solvents such as …
Number of citations: 38 pubs.acs.org
M Biernbaum, R West - Journal of Organometallic Chemistry, 1977 - Elsevier
… We have investigated the condensation .of t-butylmethyldichlorosilane and report in this paper the identification of .three of the f0i.u possible isomers of 1,2,3,4-tetra-t-…
Number of citations: 38 www.sciencedirect.com
TF Block, M Biernbaum, R West - Journal of Organometallic Chemistry, 1977 - Elsevier
… The isomeric mixture of 1,2,3,4-tetra-t-butyltetramethylcyclotetrasilanes was prepared by the condensation of t-butylmethyldichlorosilane with sodium/ potassium alloy as described …
Number of citations: 1 www.sciencedirect.com
J Saam, J Speier - Journal of the American Chemical Society, 1961 - ACS Publications
After the addition of methyldichlorosilane to an excess of an olefin in the presence of chloroplatinic acid, the excess olefin is recovered as a mixture of isomers. The process was studied …
Number of citations: 51 pubs.acs.org

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